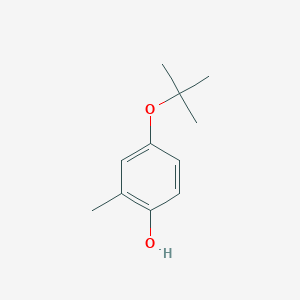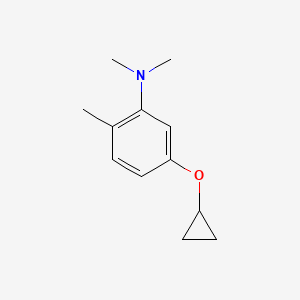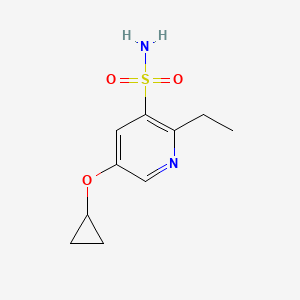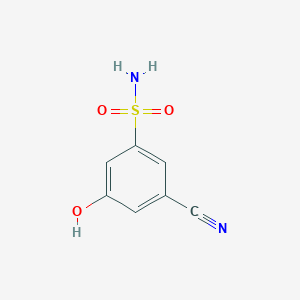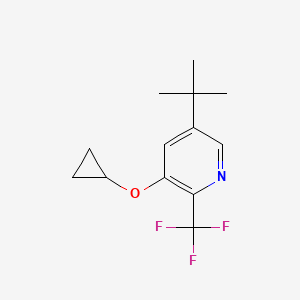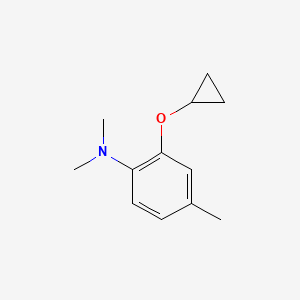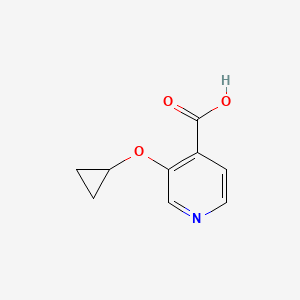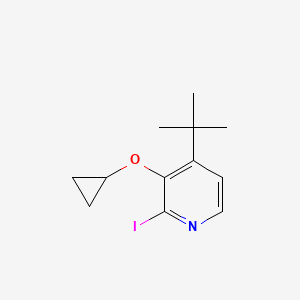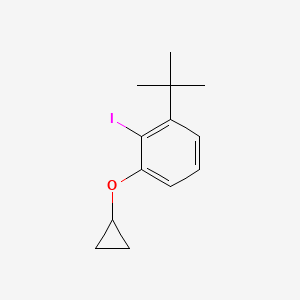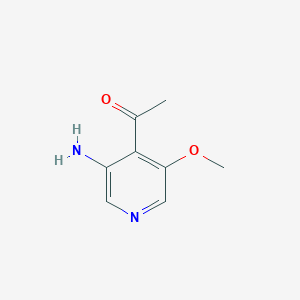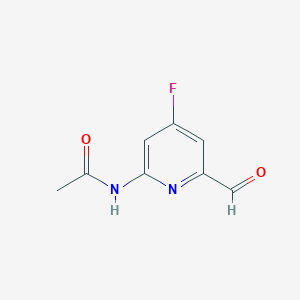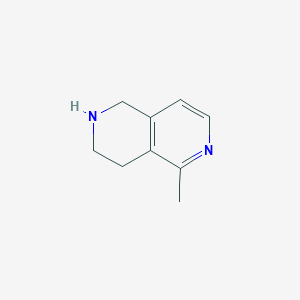![molecular formula C10H9NO6 B14842113 [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid: is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid typically involves the nitration of methyl 3-methoxycarbonylphenylacetate followed by hydrolysis. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the nitration and hydrolysis steps. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Reduction: Formation of [3-(Aminocarbonyl)-5-nitrophenyl]acetic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
[3-(Methoxycarbonyl)-5-nitrophenyl]boronic acid: Similar structure with a boronic acid group instead of an acetic acid moiety.
[3-(Methoxycarbonyl)-5-nitrophenyl]methyl ester: Similar structure with a methyl ester group instead of an acetic acid moiety.
Uniqueness:
Functional Groups: The presence of both a methoxycarbonyl group and a nitro group on the phenyl ring makes [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid unique compared to its analogs.
Eigenschaften
Molekularformel |
C10H9NO6 |
|---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
2-(3-methoxycarbonyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-10(14)7-2-6(4-9(12)13)3-8(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
VSISSQSDDOZGIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


